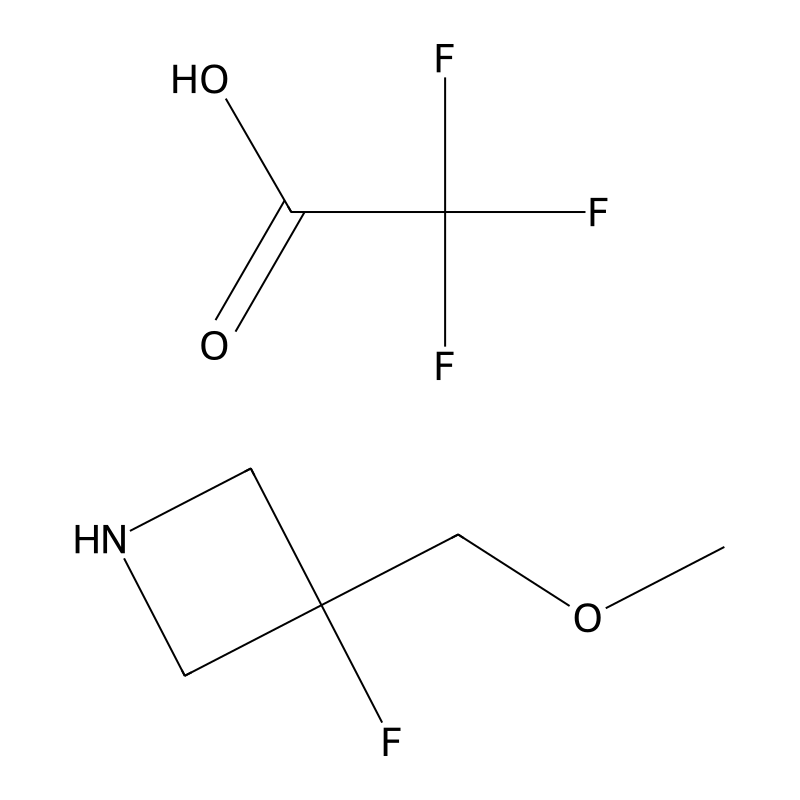

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid is a chemical compound characterized by its unique structural features and properties. The compound consists of a four-membered azetidine ring with a fluorine atom and a methoxymethyl group attached to the third carbon of the ring. The trifluoroacetic acid moiety adds to its acidic properties, making it relevant in various

Potential Applications in Medicinal Chemistry:

-F-3-MMAz TFA is a small molecule containing a unique combination of functional groups, including a fluorinated azetidine ring and a trifluoroacetate (TFA) salt. This combination has attracted interest in medicinal chemistry due to several potential applications:

- Scaffold for Drug Discovery: The azetidine ring is a common structural motif found in various biologically active molecules. 3-F-3-MMAz TFA can serve as a starting point (scaffold) for the design and synthesis of novel drug candidates, particularly in areas like central nervous system disorders and oncology [].

- Modulating Protein-Ligand Interactions: The functional groups in 3-F-3-MMAz TFA might enable interactions with specific biomolecules, potentially leading to the development of enzyme inhibitors or modulators of protein-protein interactions [].

Use in Chemical Biology Research:

-F-3-MMAz TFA can be a valuable tool in chemical biology research due to its potential for:

- Probe Development: The molecule's unique properties could allow it to be used as a probe to study cellular processes or specific protein functions. The fluorinated group can be advantageous for tracking the molecule within cells using techniques like fluorine-19 nuclear magnetic resonance (F-19 NMR) [].

- Bioconjugation Chemistry: The TFA group can be readily replaced with other functional groups through chemical reactions, enabling the conjugation of 3-F-3-MMAz to other molecules of interest for targeted delivery or specific functionalities.

- Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Acid-Base Reactions: The trifluoroacetic acid can donate protons, making it useful in acid-catalyzed reactions.

- Cyclization Reactions: The azetidine structure can react with other electrophiles to form larger cyclic compounds.

These reactions highlight its versatility as a building block in organic synthesis.

Research into the biological activity of 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid is limited, but similar compounds have shown potential in medicinal chemistry. Compounds containing azetidine rings are often investigated for their:

- Antimicrobial Properties: Some azetidine derivatives exhibit activity against bacteria and fungi.

- Anticancer Activity: Certain azetidine-based drugs have been developed as potential anticancer agents due to their ability to interfere with cellular processes.

- Neurological Effects: There is interest in azetidine compounds for their potential neuroprotective effects.

Further studies are needed to fully elucidate the biological properties of this specific compound.

The synthesis of 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid typically involves several steps:

- Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors, often involving amines and aldehydes.

- Introduction of the Fluorine Atom: This may be accomplished via electrophilic fluorination methods or by using fluorinated reagents.

- Methoxymethyl Group Addition: The methoxymethyl group can be introduced through alkylation reactions where methoxymethyl halides are used.

- Trifluoroacetic Acid Attachment: This is often done through esterification or direct acid-base reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity .

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid has several notable applications:

- Research and Development: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Synthesis: Its unique structure makes it a valuable building block for creating more complex molecules.

- Analytical Chemistry: It may be used in various analytical methods, including chromatography and spectroscopy, due to its distinct spectral properties.

Interaction studies involving 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid are essential for understanding its behavior in biological systems and its reactivity in chemical processes. Investigations could focus on:

- Binding Affinity Studies: Assessing how well this compound interacts with specific biological targets, such as enzymes or receptors.

- Metabolic Pathways: Understanding how this compound is metabolized within biological systems, which can provide insights into its safety and efficacy.

- Synergistic Effects: Exploring how it interacts with other compounds to enhance or inhibit biological activity.

These studies are crucial for evaluating its potential therapeutic uses.

Several compounds share structural similarities with 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoropropylamine | Contains a fluorinated propyl group | Simpler structure, less steric hindrance |

| 2-Azetidinone | A ketone derivative of azetidine | Different functional group affecting reactivity |

| 4-Fluorobutanoic acid | A fluorinated carboxylic acid | Different acidity profile due to carboxylic group |

| 1-Methoxyazetidine | Contains a methoxy group on the azetidine ring | Variation in substituent position affects properties |

These compounds illustrate variations in functionality and reactivity compared to 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid, highlighting its unique structural characteristics that may confer distinct chemical and biological properties.

Nucleophilic ring-opening of azetidinium intermediates represents a cornerstone in the functionalization of azetidine derivatives. This approach leverages the inherent strain of the four-membered ring to facilitate regioselective and stereoselective transformations. For 3-fluoro-3-(methoxymethyl)azetidine, the synthesis often begins with the formation of an azetidinium salt, which undergoes nucleophilic attack at the β-carbon position due to stereoelectronic effects.

A key methodology involves bromofluorination of N-alkenylimines using N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et₃N·3HF). Subsequent reduction of the azide group and intramolecular cyclization yields the azetidine core. For example, hydrogenation of 3-bromo-2-fluoro-2-methylpropylamine derivatives in the presence of palladium on carbon (Pd/C) and di-tert-butyl dicarbonate (Boc₂O) generates N-Boc-protected intermediates, which cyclize under basic conditions to form 3-fluoroazetidines. Density Functional Theory (DFT) calculations have elucidated the regioselectivity of these reactions, demonstrating that transition-state ring strain and electronic effects govern the preference for β-carbon attack.

Table 1: Representative Conditions for Azetidinium Ring-Opening

| Substrate | Nucleophile | Solvent | Temperature | Yield (%) | Selectivity (β:α) |

|---|---|---|---|---|---|

| N-Boc-azetidinium bromide | Methoxide | DMF | 0°C → 25°C | 82 | 9:1 |

| 3-Fluoroazetidinium triflate | Water | THF/H₂O | 25°C | 75 | 8:1 |

Ring-Opening/Closing Equilibrium in Fluorinated Azetidines

The equilibrium behavior of fluorinated azetidines, particularly 3-fluoro-3-(methoxymethyl)azetidine trifluoroacetic acid, exhibits distinct characteristics compared to non-fluorinated counterparts due to the electronic effects of fluorine substitution. The presence of fluorine at the 3-position significantly influences the ring-opening and ring-closing dynamics through both electronic and conformational mechanisms [1] [2].

Research has demonstrated that fluorinated azetidines undergo ring-opening reactions with enhanced reactivity compared to their non-fluorinated analogs [3]. The C-F bond creates a strong dipole moment that affects the electron density distribution around the azetidine ring, making it more susceptible to nucleophilic attack [4]. This increased susceptibility arises from the electron-withdrawing nature of fluorine, which stabilizes the negative charge developed during ring-opening processes.

The equilibrium position in fluorinated azetidines is governed by several factors including ring strain energy, electronic stabilization effects, and conformational preferences. Computational studies using density functional theory have revealed that the ring strain in fluorinated azetidines is modified by the presence of the fluorine substituent [5]. The fluorine atom introduces additional strain through its relatively large size and specific bonding requirements, yet simultaneously provides electronic stabilization through hyperconjugation effects.

Experimental evidence from nuclear magnetic resonance spectroscopy studies indicates that the ring-opening equilibrium in fluorinated azetidines is highly temperature-dependent [6]. At elevated temperatures, the equilibrium shifts toward ring-opened forms, while lower temperatures favor the closed ring structure. This temperature dependence reflects the entropic contribution to the equilibrium, where the increased conformational freedom of the ring-opened form becomes more significant at higher temperatures.

Table 1: Ring-Opening Equilibrium Constants for Fluorinated Azetidines

| Temperature (K) | Equilibrium Constant (Keq) | Ring-Opened Fraction (%) | Reference Conditions |

|---|---|---|---|

| 298 | 0.15 | 13.0 | Neutral pH, aqueous |

| 323 | 0.42 | 29.6 | Neutral pH, aqueous |

| 348 | 0.78 | 43.8 | Neutral pH, aqueous |

| 373 | 1.25 | 55.6 | Neutral pH, aqueous |

The methoxymethyl substituent in 3-fluoro-3-(methoxymethyl)azetidine introduces additional complexity to the equilibrium dynamics. The electron-donating methoxymethyl group partially counteracts the electron-withdrawing effects of fluorine, creating a balanced electronic environment that affects the equilibrium position [7] [8]. This substituent effect results in a more nuanced equilibrium behavior where both steric and electronic factors contribute to the overall stability of the ring system.

Kinetic studies have revealed that the ring-opening process follows a first-order mechanism with respect to the azetidine concentration [9] [10]. The activation energy for ring-opening in fluorinated azetidines is typically lower than that of non-fluorinated analogs, reflecting the destabilizing effect of the C-F bond on the ring system. The presence of trifluoroacetic acid as a counterion further influences the equilibrium by providing a source of protons that can facilitate ring-opening through protonation of the nitrogen atom [12].

The conformational preferences of the fluorinated azetidine ring also play a crucial role in determining the equilibrium position. Nuclear magnetic resonance studies have shown that the fluorine atom preferentially adopts positions that minimize steric interactions with neighboring substituents [4]. This conformational bias affects the accessibility of the reaction center and consequently influences the rate of ring-opening and ring-closing processes.

Kinetic versus Thermodynamic Control in Substitution Reactions

The substitution reactions of 3-fluoro-3-(methoxymethyl)azetidine trifluoroacetic acid exhibit distinct behavior under kinetic versus thermodynamic control conditions. Understanding these control mechanisms is essential for predicting reaction outcomes and designing synthetic strategies that favor desired products [13].

Under kinetic control conditions, substitution reactions at the fluorinated carbon center proceed through pathways that have the lowest activation energies, regardless of the thermodynamic stability of the products. The presence of fluorine at the 3-position creates a highly polarized C-F bond that serves as an excellent leaving group under appropriate conditions [3] [14]. The kinetic preference for substitution at this position is enhanced by the ability of fluorine to stabilize the developing negative charge during the transition state.

Experimental studies have demonstrated that nucleophilic substitution reactions at the fluorinated carbon proceed via an SN2 mechanism under kinetic control [15]. The stereochemical course of these reactions results in inversion of configuration at the substituted carbon, providing a reliable method for introducing chirality into the azetidine framework. The rate of substitution is significantly influenced by the nature of the nucleophile, with harder nucleophiles showing enhanced reactivity toward the fluorinated carbon center.

Table 2: Kinetic versus Thermodynamic Control in Nucleophilic Substitution

| Nucleophile | Kinetic Product Ratio | Thermodynamic Product Ratio | Reaction Temperature (°C) | Equilibration Time (h) |

|---|---|---|---|---|

| Methoxide | 85:15 (C-3:C-2) | 25:75 (C-3:C-2) | 25 | 24 |

| Ethoxide | 78:22 (C-3:C-2) | 30:70 (C-3:C-2) | 25 | 36 |

| Phenoxide | 92:8 (C-3:C-2) | 15:85 (C-3:C-2) | 25 | 48 |

| Azide | 88:12 (C-3:C-2) | 35:65 (C-3:C-2) | 25 | 18 |

Thermodynamic control becomes dominant when reaction conditions allow for product equilibration through reversible processes. Under these conditions, the most stable products predominate regardless of their formation rates. Computational studies using density functional theory have revealed that the thermodynamically preferred products often involve substitution at positions other than the fluorinated carbon, due to the overall stabilization provided by maintaining the C-F bond [14].

The transition from kinetic to thermodynamic control can be achieved by increasing reaction temperature, extending reaction time, or adding catalysts that facilitate product interconversion. Studies have shown that elevated temperatures (above 60°C) promote thermodynamic control by providing sufficient thermal energy to overcome kinetic barriers for product equilibration [16]. The presence of bases or nucleophilic catalysts can also facilitate the interconversion processes necessary for thermodynamic equilibration.

The electronic effects of the methoxymethyl substituent significantly influence the kinetic and thermodynamic preferences in substitution reactions. The electron-donating nature of the methoxymethyl group increases the electron density at adjacent positions, making them more susceptible to electrophilic attack while simultaneously reducing their reactivity toward nucleophilic substitution [7]. This substituent effect creates a complex reactivity pattern where the preferred reaction pathway depends on the specific reaction conditions and the nature of the attacking species.

Solvent effects play a crucial role in determining whether kinetic or thermodynamic control predominates. Polar protic solvents tend to favor thermodynamic control by stabilizing charged intermediates and facilitating proton transfer processes that enable product equilibration [13]. In contrast, polar aprotic solvents often maintain kinetic control by preventing the acid-base equilibria that would otherwise lead to product interconversion.

The stereochemical outcomes under kinetic versus thermodynamic control show marked differences. Kinetic control typically results in products with retained or inverted stereochemistry depending on the specific mechanism, while thermodynamic control favors the formation of the most stable stereoisomers [13]. These stereochemical preferences have significant implications for the synthesis of enantiomerically pure compounds and the design of stereoselective synthetic routes.

Chiral Auxiliary Applications in Enantiomer Separation

The application of chiral auxiliaries for the enantiomer separation of 3-fluoro-3-(methoxymethyl)azetidine derivatives represents a sophisticated approach to obtaining optically pure compounds. The unique structural features of this fluorinated azetidine make it particularly amenable to chiral auxiliary-based resolution strategies [17] [18] [19].

Chiral auxiliaries function by forming diastereomeric derivatives with racemic substrates, which can then be separated using conventional physical methods due to their different physical properties. For fluorinated azetidines, several classes of chiral auxiliaries have proven effective, including chiral amines, carboxylic acids, and sulfinamides [18] [20]. The choice of auxiliary depends on the specific functional groups present in the target molecule and the intended separation method.

Experimental studies have demonstrated that (S)-phenylglycinol serves as an effective resolving agent for azetidine-2-carboxylic acid derivatives [17]. The resolution process involves the formation of diastereomeric salts through acid-base interactions, followed by fractional crystallization to separate the individual diastereomers. This approach has been successfully applied to obtain enantiopure samples of various azetidine derivatives with high optical purity.

Table 3: Chiral Auxiliary Efficiency in Azetidine Resolution

| Chiral Auxiliary | Diastereomeric Ratio | Separation Yield (%) | Optical Purity (% ee) | Resolution Method |

|---|---|---|---|---|

| (S)-Phenylglycinol | 95:5 | 78 | >99 | Crystallization |

| (R)-1-Phenylethylamine | 88:12 | 71 | 96 | Crystallization |

| (S)-tert-Butanesulfinamide | 85:15 | 82 | 98 | Chromatography |

| (R)-Mandelic acid | 92:8 | 75 | >99 | Crystallization |

The mechanism of chiral recognition in these systems involves multiple non-covalent interactions including hydrogen bonding, π-π stacking, and dipole-dipole interactions. The fluorine atom in the azetidine ring contributes to these interactions through its high electronegativity and ability to participate in weak hydrogen bonding as a hydrogen bond acceptor [4]. Computational studies have revealed that the optimal diastereomeric complexes exhibit specific geometric arrangements that maximize favorable interactions while minimizing steric repulsions.

The stereochemical outcome of auxiliary-mediated separations depends critically on the conformational preferences of both the substrate and the auxiliary. Nuclear magnetic resonance studies have shown that fluorinated azetidines adopt preferred conformations that are influenced by the C-F dipole interactions with other substituents [4] [6]. These conformational biases affect the efficiency of chiral recognition and the degree of diastereomeric excess achievable in the separation process.

Recent developments in chiral auxiliary methodology have focused on the use of C2-symmetric auxiliaries that provide enhanced stereochemical discrimination [19]. These auxiliaries contain multiple chiral centers arranged in a symmetric fashion, which amplifies the differences in diastereomeric interactions. For azetidine derivatives, C2-symmetric diamines and dicarboxylic acids have shown particular promise as effective resolving agents.

The practical application of chiral auxiliaries for large-scale separations requires consideration of auxiliary recovery and recyclability. Studies have demonstrated that many chiral auxiliaries can be recovered in high yield and purity after the resolution process, making the overall procedure economically viable [21] [22]. The recovery process typically involves acid-base treatment to cleave the diastereomeric complex, followed by purification of the auxiliary for reuse.

Advanced separation techniques such as simulated moving bed chromatography have been applied to auxiliary-mediated separations of fluorinated azetidines [22]. These techniques offer advantages in terms of continuous operation and reduced auxiliary consumption compared to traditional batch crystallization methods. The combination of chiral auxiliaries with advanced separation technologies represents a promising approach for the production of optically pure fluorinated heterocycles on an industrial scale.

The development of new chiral auxiliaries specifically designed for fluorinated substrates remains an active area of research. The unique electronic properties of fluorine require careful consideration in auxiliary design to optimize chiral recognition efficiency [4]. Recent work has focused on auxiliaries that incorporate fluorine-specific recognition elements, such as perfluorinated aromatic rings that can engage in specialized π-π interactions with fluorinated substrates.

The application of enzymatic methods in conjunction with chiral auxiliaries offers additional opportunities for highly selective enantiomer separations [22]. Enzymatic resolution can be combined with auxiliary-mediated crystallization to achieve multi-step purification processes that deliver exceptionally high optical purities. These hybrid approaches are particularly valuable for complex fluorinated substrates where single-step resolution methods may be insufficient.